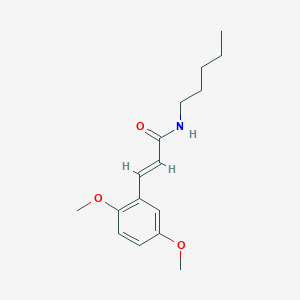![molecular formula C19H13N3O3S B254983 3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254983.png)
3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the thieno[2,3-d]pyrimidine class of compounds, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and survival, leading to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth and survival. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, it has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, leading to the reduction of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is its potent anticancer activity against a broad range of cancer cell lines, making it a potential candidate for the development of new anticancer agents. It also has antifungal and antibacterial activity, which could be useful in the development of new antimicrobial agents. However, one of the limitations of this compound is its low solubility in water, which could make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is the development of new anticancer agents based on this compound. It could also be useful in the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for this compound could lead to the production of more potent and selective analogs.
Synthesemethoden
The synthesis of 3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene-3-carboxylic acid with 4-nitrobenzyl bromide and phenyl isocyanate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit potent anticancer activity against a broad range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to have antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been shown to have anti-inflammatory and analgesic effects, which could be useful in the treatment of various inflammatory and pain-related disorders.
Eigenschaften
Produktname |
3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one |
|---|---|
Molekularformel |
C19H13N3O3S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
3-[(4-nitrophenyl)methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13N3O3S/c23-19-17-16(14-4-2-1-3-5-14)11-26-18(17)20-12-21(19)10-13-6-8-15(9-7-13)22(24)25/h1-9,11-12H,10H2 |
InChI-Schlüssel |
GRVUACGHXSKOHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Isopropyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254907.png)
![7-(4-methoxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254908.png)
![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)

![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)

![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)
![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)